molecular formula C15H19NO B14339189 N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide CAS No. 106790-32-3

N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide

Cat. No.: B14339189
CAS No.: 106790-32-3
M. Wt: 229.32 g/mol
InChI Key: UDPQRNBXAFKGQL-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is an organic compound with the molecular formula C15H21NO It is a derivative of naphthalene, featuring a tert-butyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide typically involves the reaction of tert-butylamine with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation of tert-butylamine with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc perchlorate can be employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .

Scientific Research Applications

N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity .

Comparison with Similar Compounds

  • N-tert-Butyl-1,4-dihydro-naphthalene-2-sulfonamide
  • N-tert-Butyl-1,4-dihydro-quinoline-3-carboxamide

Comparison: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the carboxamide group in the 1-position versus the sulfonamide group in the 2-position can significantly alter the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

106790-32-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-tert-butyl-1,4-dihydronaphthalene-1-carboxamide

InChI

InChI=1S/C15H19NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-7,9-10,13H,8H2,1-3H3,(H,16,17)

InChI Key

UDPQRNBXAFKGQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1C=CCC2=CC=CC=C12

Origin of Product

United States

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